4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde 4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17512931
InChI: InChI=1S/C11H9ClN2O/c1-8-5-13-14(6-8)11-4-10(12)3-2-9(11)7-15/h2-7H,1H3
SMILES:
Molecular Formula: C11H9ClN2O
Molecular Weight: 220.65 g/mol

4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde

CAS No.:

Cat. No.: VC17512931

Molecular Formula: C11H9ClN2O

Molecular Weight: 220.65 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde -

Specification

Molecular Formula C11H9ClN2O
Molecular Weight 220.65 g/mol
IUPAC Name 4-chloro-2-(4-methylpyrazol-1-yl)benzaldehyde
Standard InChI InChI=1S/C11H9ClN2O/c1-8-5-13-14(6-8)11-4-10(12)3-2-9(11)7-15/h2-7H,1H3
Standard InChI Key DMEGIMKIZZWVAP-UHFFFAOYSA-N
Canonical SMILES CC1=CN(N=C1)C2=C(C=CC(=C2)Cl)C=O

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde features a benzaldehyde backbone substituted at the ortho position with a 4-methylpyrazole group and at the para position with a chlorine atom. The benzaldehyde moiety introduces a reactive carbonyl group, while the pyrazole ring contributes nitrogen-rich heterocyclic properties. The chlorine substituent enhances electrophilicity, and the methyl group on the pyrazole influences steric and electronic effects .

Synthesis Methodologies

Mechanochemical Chlorination

A solvent-free approach using trichloroisocyanuric acid (TCCA) and a ZrO₂ milling system has been demonstrated for chlorinating pyrazoles . Key steps include:

  • Reagent Mixing: Combining the pyrazole precursor (e.g., 3,5-dimethylpyrazole) with TCCA and silica gel in a milling cell.

  • Mechanochemical Activation: Oscillation at 30 Hz for 45–60 minutes to achieve chlorination.

  • Workup: Extraction with dichloromethane, filtration, and quenching with sodium thiosulfate.

This method offers a green chemistry profile, with a process mass intensity (PMI) of 1.94 and an E-factor of 0.94 for 4-chloro-1-phenylpyrazole synthesis . Adapting this protocol to 4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde would require substituting the benzaldehyde-linked pyrazole precursor.

Comparative Analysis of Chlorination Techniques

Traditional chlorination methods often involve hazardous solvents or harsh conditions. The mechanochemical approach eliminates solvents, reduces waste, and improves atom economy (80.6% for 1-phenylpyrazole chlorination) . For example:

MethodAtom EconomyPMIE-Factor
Mechanochemical 80.6%1.940.94
TCCA/CH₂Cl₂ 72.4%2.361.36

Comparative Analysis with Structural Analogues

Halogen-Substituted Derivatives

Replacing chlorine with bromine, as in 4-Bromo-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde (CAS 1344059-28-4), alters electronic properties and reactivity. Bromine’s larger atomic radius increases molecular weight (299.55 g/mol vs. 216.65 g/mol for the chloro analogue) and polarizability, potentially enhancing binding in biological systems .

Substituent Position Effects

Shifting the chloro group to the meta position (e.g., 3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde, CAS 1697614-22-4) reduces steric hindrance near the carbonyl, potentially increasing reactivity toward nucleophiles.

Recent Advances in Sustainable Synthesis

The mechanochemical method described in aligns with green chemistry principles. Key metrics for 4-chloro-1-phenylpyrazole synthesis include:

  • Reaction Mass Efficiency: 72.4%

  • Process Mass Intensity: 1.94

  • Energy Savings: Eliminating solvent reflux reduces energy consumption by ~40% compared to traditional methods .

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